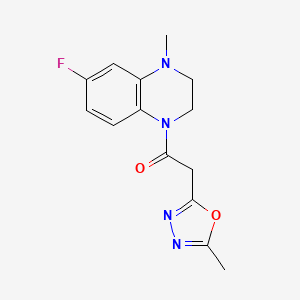
1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Ring: Starting from an appropriate aromatic diamine and a diketone, the quinoxaline ring can be formed through a condensation reaction.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation reactions can be carried out using suitable reagents such as fluorinating agents (e.g., N-fluorobenzenesulfonimide) and methylating agents (e.g., methyl iodide).
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids or their derivatives under cyclization conditions.
Coupling of the Two Rings: The final step involves coupling the quinoxaline and oxadiazole rings through an appropriate linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction may produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The molecular targets and pathways involved would be specific to the compound’s application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as 2,3-dimethylquinoxaline.
Oxadiazole Derivatives: Compounds with similar oxadiazole structures, such as 2,5-dimethyl-1,3,4-oxadiazole.
Uniqueness
1-(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone is unique due to the combination of the quinoxaline and oxadiazole rings, along with the specific substitution pattern (fluoro and methyl groups). This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c1-9-16-17-13(21-9)8-14(20)19-6-5-18(2)12-7-10(15)3-4-11(12)19/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSSMWJINPRNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)N2CCN(C3=C2C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
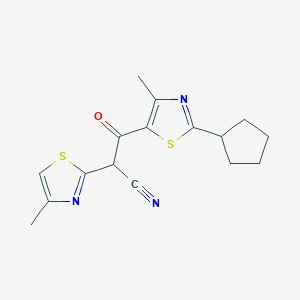
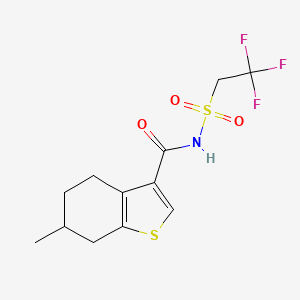

![N-(2,2,2-trifluoroethylsulfonyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7189282.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxy-3-fluorophenyl)methanone](/img/structure/B7189287.png)
![3-[[2-(4-Benzylmorpholin-2-yl)acetyl]amino]-4-methylbenzamide](/img/structure/B7189291.png)
![2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7189296.png)
![N-(1-cyclopentylethyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7189298.png)
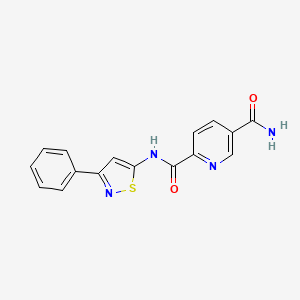
![1,3-Dimethyl-7-[2-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]purine-2,6-dione](/img/structure/B7189314.png)
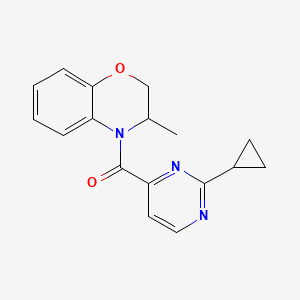
![2-[[4-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B7189343.png)
![1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7189351.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methoxy-N-methylanilino)ethanone](/img/structure/B7189355.png)
